molecular formula C11H14BrNO2 B3058344 Tert-butyl 2-amino-4-bromobenzoate CAS No. 890315-73-8

Tert-butyl 2-amino-4-bromobenzoate

Cat. No. B3058344
CAS RN: 890315-73-8
M. Wt: 272.14
InChI Key: AYIGCFIMJCFNOR-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-bromobenzoate is a chemical compound with the molecular formula C11H14BrNO2 . It has a molecular weight of 272.14 . This compound is used as a building block for the synthesis of various biologically active compounds .


Synthesis Analysis

The synthesis of N-substituted derivatives of tert-butyl 4-aminobenzoate can be achieved via a palladium-catalysed reaction . Amination of tert-butyl 4-bromobenzoate using PdCl2 (7% mol) and P(o-tolyl)3 provides a convenient route to N-substituted derivatives of tert-butyl 4-aminobenzoate . This method has been used in the preparation of anticancer agents .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-amino-4-bromobenzoate is 1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,13H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 2-amino-4-bromobenzoate has a molecular weight of 272.14 . The compound should be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzoquinazolinones : Tert-butyl 2-amino-4-bromobenzoate was used in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, which showed potential anticancer activity (Nowak et al., 2015).

  • Intermediate in PROTAC Molecule Synthesis : It played a crucial role as an intermediate in the synthesis of a mTOR targeted PROTAC molecule, demonstrating its importance in complex organic syntheses (Qi Zhang et al., 2022).

  • Ring Formylation of Bromobenzoate Esters : The compound was utilized in the synthesis of benzaldehyde via direct metalation, highlighting its role in creating valuable intermediates in organic chemistry (A. Kende & M. Zhong, 1999).

Biological Applications and Catalysis

  • Antibacterial Activity : Derivatives of tert-butyl 2-amino-4-bromobenzoate showed activity against Mycobacterium tuberculosis and other strains, indicating its potential in developing new antibacterial agents (J. Vinšová et al., 2004).

  • Use in Epoxidation Catalysis : Compounds derived from tert-butyl 2-amino-4-bromobenzoate were used in the catalytic epoxidation of olefins, demonstrating its utility in catalysis (Yee-Lok Wong et al., 2010).

  • Synthesis of Quinazolic Acid Derivatives : It was used in a novel intramolecular defluorinative cyclization approach to synthesize difluoromethylated quinazolic acid derivatives, important in medicinal chemistry (J. Hao et al., 2000).

  • Cascade Recyclization in Chemical Synthesis : The compound was involved in the cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to pyrrolo[1,2-b][1,2,4]triazine systems, illustrating its role in complex organic transformations (S. M. Ivanov, 2020).

properties

IUPAC Name

tert-butyl 2-amino-4-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIGCFIMJCFNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269614
Record name 1,1-Dimethylethyl 2-amino-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890315-73-8
Record name 1,1-Dimethylethyl 2-amino-4-bromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890315-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-amino-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.0 g of iron powder was added to a mixed solution of 28 mL of methanol and 28 mL of acetic acid containing 5.5 g of tert-butyl 4-bromo-2-nitrobenzoate, and the resulting mixture was heated to reflux for 1 hour. After one reaction mixture was cooled to room temperature, a saturated sodium hydrogen carbonate aqueous solution and ethyl acetate were added and insoluble were removed by filtration. The organic layer was separated and dried over anhydrous magnesium sulfate after washed with a saturated sodium hydrogen carbonate aqueous solution and a saturated sodium chloride aqueous solution sequentially, and the solvent was evaporated under reduced pressure to obtain 4.3 g of tert-butyl 2-amino-4-bromobenzoate as pale yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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